3,5-Dichloro-2,4,6-trifluorobenzoic acid
Overview
Description
The compound of interest, 3,5-Dichloro-2,4,6-trifluorobenzoic acid, is a halogenated benzoic acid derivative. While the specific compound is not directly studied in the provided papers, related halogenated benzoic acids have been synthesized and analyzed, which can provide insights into the properties and reactivity of such compounds .
Synthesis Analysis
The synthesis of halogenated benzoic acids often involves multi-step reactions including nitration, selective reduction, diazotization, chlorination, and Grignard reactions . For example, 5-Chloro-2,3,4-trifluorobenzoic acid was synthesized from commercially available precursors with an excellent yield through a sequence of reactions . Similarly, 3-Chloro-2,4,5-trifluorobenzoic acid was prepared by chlorination of an amino precursor . These methods suggest that the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoic acid could potentially be achieved through analogous synthetic routes.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which can influence the electronic properties of the molecule. For instance, in 3-Chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring, and the molecules form dimers linked by hydrogen bonds in the crystal . These structural features are important as they can affect the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Halogenated benzoic acids can participate in various chemical reactions due to their reactive functional groups. For example, they can be used as building blocks in heterocyclic oriented synthesis to prepare various nitrogenous heterocycles . The presence of halogen substituents can also facilitate further functionalization through reactions such as Grignard reactions, as seen in the synthesis of 4-Chloro-2,5-difluorobenzoic acid . These reactions are crucial for the development of pharmaceuticals and other advanced materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogen atoms can increase the acidity of the carboxylic acid group and affect the compound's solubility and melting point. The determination of related compounds like 2-chloro-4,5-difluorobenzoic acid using liquid chromatography indicates that these compounds can be analyzed with high precision, suggesting that similar analytical techniques could be applied to 3,5-Dichloro-2,4,6-trifluorobenzoic acid . Additionally, the use of continuous flow synthesis for 2,4,5-trifluorobenzoic acid demonstrates the potential for efficient and scalable production methods for such compounds .
Scientific Research Applications
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Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Oxidant in Organic Synthesis
- Field : Organic Chemistry .
- Application : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It mediates hydride transfer reactions and shows three accessible oxidation states .
- Method : DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Results : DDQ has found broad utility in organic transformations with their scope, limitations and the proposed reaction mechanisms .
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Synthesis of Anticancer Drugs
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Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
- Field : Organic Chemistry .
- Application : 2,4-Dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Method : The synthesis involves a reaction sequence including nitration, selective reduction, diazotisation, and chlorination .
- Results : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid was achieved in good yield .
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Preparation of 2,4,6-Trifluorobenzoic Acid
- Field : Organic Chemistry .
- Application : 2,4,6-Trifluorobenzoic acid is an important raw material for preparing photosensitizers, medicines, and pesticides . It also finds applications in pharmaceutical and agrochemical industries .
- Method : The process involves de-chlorinating 3,5-dichloro-2,4,6-trifluorobenzonitrile using a transition metal catalyst in the presence of an alkanoic acid and water to obtain 2,4,6-trifluorobenzonitrile. This is then hydrolyzed using an acid to obtain 2,4,6-trifluorobenzoic acid .
- Results : The process results in 2,4,6-trifluorobenzoic acid with significantly reduced difluorobenzoic acid impurities .
-
Synthesis of (+)-Methynolide
properties
IUPAC Name |
3,5-dichloro-2,4,6-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGODDMTAFMNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382129 | |
Record name | 3,5-dichloro-2,4,6-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,4,6-trifluorobenzoic acid | |
CAS RN |
13656-36-5 | |
Record name | 3,5-dichloro-2,4,6-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-2,4,6-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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